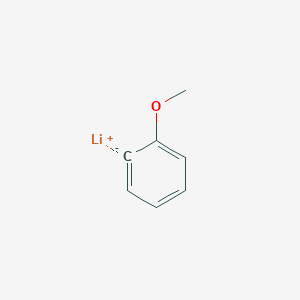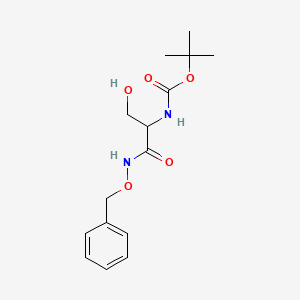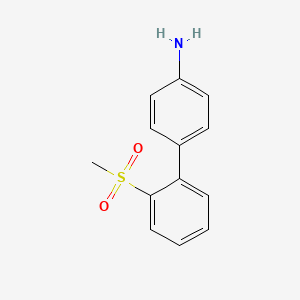![molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chlorothiophene moiety via an ethyl linker
Vorbereitungsmethoden
The synthesis of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiophene with ethyl bromide to form 2-(2-chlorothiophen-3-yl)ethyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring, removing the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which have different functional groups attached to the pyrrolidine ring.
Thiophene derivatives: Compounds like 2-chlorothiophene and 3-chlorothiophene, which differ in the position of the chlorine atom on the thiophene ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
Eigenschaften
Molekularformel |
C10H14ClNS |
|---|---|
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-9(4-8-13-10)3-7-12-5-1-2-6-12/h4,8H,1-3,5-7H2 |
InChI-Schlüssel |
RQMNOWUXNOAMKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2=C(SC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)












